6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile 6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15923772
InChI: InChI=1S/C15H16N4O/c1-20-12-2-3-14-13(8-12)15(11(9-16)10-18-14)19-6-4-17-5-7-19/h2-3,8,10,17H,4-7H2,1H3
SMILES:
Molecular Formula: C15H16N4O
Molecular Weight: 268.31 g/mol

6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile

CAS No.:

Cat. No.: VC15923772

Molecular Formula: C15H16N4O

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile -

Specification

Molecular Formula C15H16N4O
Molecular Weight 268.31 g/mol
IUPAC Name 6-methoxy-4-piperazin-1-ylquinoline-3-carbonitrile
Standard InChI InChI=1S/C15H16N4O/c1-20-12-2-3-14-13(8-12)15(11(9-16)10-18-14)19-6-4-17-5-7-19/h2-3,8,10,17H,4-7H2,1H3
Standard InChI Key QIVJAUSIAHVJFK-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCNCC3

Introduction

Structural and Physicochemical Characteristics

Molecular Structure

The compound consists of a quinoline scaffold with:

  • 6-methoxy group: Enhances electron density and solubility.

  • 4-(piperazin-1-yl) group: Introduces flexibility and hydrogen-bonding capacity.

  • 3-carbonitrile group: Contributes to electrophilic reactivity and potential bioactivity.

The SMILES notation N#Cc1cnc2c(c1N1CCNCC1)cc(cc2)OC confirms the regioselective placement of substituents .

PropertyValueSource
Molecular FormulaC₁₅H₁₆N₄O
Molecular Weight268.31 g/mol
CAS Number1255780-54-1
PubChem CIDNot explicitly listed
LogP (Predicted)~3.55 (for analogous compounds)

Key Functional Groups and Reactivity

  • Cyano group (-C≡N): Participates in nucleophilic substitution and coordination chemistry.

  • Piperazine ring: Facilitates hydrogen bonding and interactions with biological targets.

  • Methoxy group (-OCH₃): Modulates lipophilicity and electronic effects on the quinoline ring.

Synthesis and Preparation

Synthetic Pathways

While direct synthesis data for this compound is limited, analogous methods for quinoline-piperazine hybrids provide insights:

  • Nucleophilic Aromatic Substitution:

    • React 4-chloro-6-methoxyquinoline-3-carbonitrile with piperazine under anhydrous conditions (e.g., dichloromethane, DIPEA as base) .

    • Purify via column chromatography (DCM/MeOH gradients) .

  • Post-Functionalization:

    • Introduce substituents to the piperazine nitrogen (e.g., benzoyl chlorides) to enhance membrane permeability or target affinity .

Challenges and Optimization

  • Regioselectivity: Control of substitution at the C4 position requires careful reaction conditions.

  • Purification: Broad or overlapping peaks in NMR may necessitate advanced chromatographic techniques .

Biological and Pharmacological Insights

CompoundTarget OrganismMIC (μM)Key FeaturesSource
6,7-Dimethoxy analogS. aureus10Chlorine-substituted benzoyl
2-Position isomerP. aeruginosa>50Limited Gram-negative activity

Mechanistic Hypothesis:

  • Membrane Disruption: Methoxy and cyano groups may enhance lipophilicity, enabling membrane penetration in Gram-positive bacteria .

  • Enzyme Inhibition: Docking studies suggest interactions with tyrosyl-tRNA synthetase or DNA gyrase B .

Comparative Analysis with Related Compounds

Structural Isomers

CompoundCAS NumberKey DifferencesBiological ActivitySource
6-Methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile1018618-05-7C2 substitutionUncharacterized
6-Methyl-4-(piperazin-1-yl)quinoline-3-carbonitrile1255781-92-0Methyl vs. methoxyUncharacterized

Functional Analogues

CompoundKey FeatureApplicationSource
Bosutinib derivatives4-Aminoquinoline coreKinase inhibition
Spiro[indole-pyridine] hybridsIndole-nitrile conjugationAntipersister activity

Research Gaps and Future Directions

  • Biological Profiling:

    • MIC/MBC Assays: Prioritize S. aureus, E. coli, and C. albicans.

    • Molecular Docking: Investigate binding to DNA gyrase or topoisomerase IV.

  • Synthetic Optimization:

    • Catalytic Methods: Explore Pd-catalyzed cross-coupling for scalable synthesis.

    • Derivatization: Introduce fluorine or nitro groups to modulate bioactivity .

  • Toxicity Evaluation:

    • Cytotoxicity Screens: Test against non-tumor cell lines (e.g., fibroblasts) .

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